N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-(1-piperidinyl)cyclohexyl]thiourea
Description
Molecular Formula: C₂₀H₂₅F₆N₃S
Molecular Weight: 453.49 g/mol
CAS RN: 1244061-69-5 (from )
This compound features a thiourea core with two distinct substituents:
- A 3,5-bis(trifluoromethyl)phenyl group, contributing electron-withdrawing properties and lipophilicity.
- Purity: ≥98% () Applications: Primarily used as a chiral organocatalyst in asymmetric synthesis, leveraging its thiourea moiety for substrate activation via hydrogen bonding .
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-piperidin-1-ylcyclohexyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F6N3S/c21-19(22,23)13-10-14(20(24,25)26)12-15(11-13)27-18(30)28-16-6-2-3-7-17(16)29-8-4-1-5-9-29/h10-12,16-17H,1-9H2,(H2,27,28,30)/t16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNIOHVSKNMMJH-IRXDYDNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCCCC2NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)[C@H]2CCCC[C@@H]2NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F6N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S,2S)-2-(1-piperidinyl)cyclohexyl]thiourea typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with (1S,2S)-2-(1-piperidinyl)cyclohexyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Purification of the final product is typically achieved through recrystallization or chromatographic techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S,2S)-2-(1-piperidinyl)cyclohexyl]thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea group can yield sulfinyl or sulfonyl compounds, while reduction can produce thiol or amine derivatives.
Scientific Research Applications
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S,2S)-2-(1-piperidinyl)cyclohexyl]thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, particularly in hydrogen-bonding catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where hydrogen bonding interactions play a crucial role.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S,2S)-2-(1-piperidinyl)cyclohexyl]thiourea involves its ability to form strong hydrogen bonds with various substrates. This interaction stabilizes transition states and intermediates in chemical reactions, enhancing the efficiency and selectivity of the catalytic processes. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with functional groups capable of hydrogen bonding.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key structural variations among analogs include modifications to the cyclohexyl amine substituent, aromatic groups, and thiourea connectivity. Below is a detailed analysis:
Substitution at the Cyclohexyl Amine Group
Analog 1 : N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-(dipentylamino)cyclohexyl]thiourea
- Molecular Formula : C₂₅H₃₇F₆N₃S
- Molecular Weight : 525.6 g/mol ()
- Key Difference: Replaces piperidinyl with dipentylamino, introducing flexible aliphatic chains.
- Impact: Increased lipophilicity (logP ~6.5 vs. ~5.2 for piperidinyl analog) due to alkyl chains.
- Price : €102.00/50 mg ().
Analog 2 : N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea
Bis-Thiourea Derivatives
Analog 3 : N,N'-(1S,2S)-1,2-Cyclohexanediylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea]
- Molecular Formula : C₂₄H₂₀F₁₂N₄S₂
- Molecular Weight : 656.55 g/mol ()
- Key Difference : Dimeric structure with two thiourea groups on a cyclohexane backbone.
- Impact: Enhanced enantioselectivity in bifunctional catalysis (e.g., cooperative activation of nucleophiles and electrophiles). Higher molecular weight may limit solubility in non-polar solvents .
Analog 4 : N,N’-(S)-[1,1′-Binaphthalene]-2,2′-diylbis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea]
Aromatic and Heterocyclic Modifications
Analog 5 : TIAN-1 Derivatives ()
- Examples :
- N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1R,2S)-2,3-dihydro-2-hydroxy-1H-inden-1-yl]thiourea
- Molecular Weight : 420.37–487.50 g/mol
- Key Difference : Incorporates hydroxy-indenyl or isoindolinyl groups.
- Impact :
Analog 6 : Sulfinamide Derivatives ()
- Example : (S)-N-((1S,2S)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl)-2-methylpropane-2-sulfinamide
- Molecular Weight : 473.48 g/mol
- Key Difference : Replaces thiourea with sulfinamide-urea hybrid .
- Impact: Dual activation modes (hydrogen bonding + Lewis basicity). Limited commercial availability due to niche applications .
Comparative Data Table
Biological Activity
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-(1-piperidinyl)cyclohexyl]thiourea is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C19H23F6N3S
- Molecular Weight : 439.46 g/mol
- CAS Number : 1248348-67-5
- Physical Properties :
- Boiling Point : 413.0 ± 55.0 °C (predicted)
- Density : 1.36 ± 0.1 g/cm³ (predicted)
- pKa : 11.76 ± 0.70 (predicted)
The biological activity of thiourea derivatives, including this compound, is often attributed to their ability to act as organocatalysts and their interactions with biological targets through hydrogen bonding and other non-covalent interactions. The trifluoromethyl groups enhance lipophilicity and molecular stability, potentially affecting the compound's interaction with cellular membranes and proteins.
Antiviral Activity
Recent studies have indicated that thiourea derivatives exhibit promising antiviral properties. For instance, compounds similar to this compound have shown effectiveness against various viral enzymes.
- Case Study : A related thiourea compound demonstrated an IC50 value of approximately 1.96 μM against reverse transcriptase (RT), suggesting significant antiviral potential against HIV .
Anticancer Activity
Thiourea derivatives have been explored for their anticancer properties due to their ability to induce apoptosis in cancer cells.
- Research Findings : In vitro studies revealed that certain thiourea compounds inhibited cell proliferation in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
- Example : Thioureas have been shown to inhibit enzymes like carbonic anhydrase and urease, which are crucial in various physiological processes .
Data Tables
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